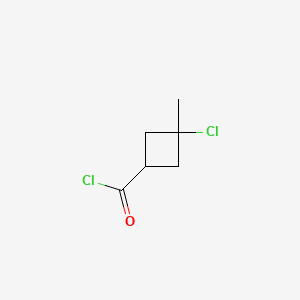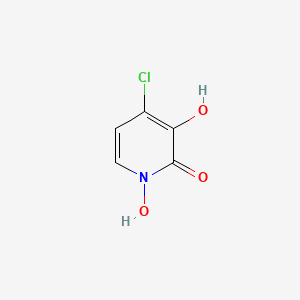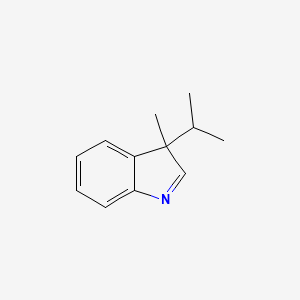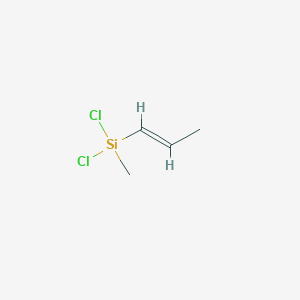
Homocuban-4-carbonsaeureamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homocuban-4-carbonsaeureamid is a highly strained cage compound known for its unique structural properties. The compound belongs to the class of homocubanes, which are characterized by their rigid, polycyclic frameworks. These structures are of significant interest in various fields of scientific research due to their unusual chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide typically involves multiple steps, starting from simpler precursors. One common method involves the hydrogenolysis of homocubanes in the presence of platinum-, palladium-, or rhodium-supported catalysts . The reaction conditions often require precise control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for pentacyclo[4300~2,5~0~3,8~This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Homocuban-4-carbonsaeureamid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like rhodium or palladium.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, oxidizing agents like potassium permanganate, and various catalysts such as platinum, palladium, and rhodium . The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenolysis of homocubanes can lead to the formation of tetracyclo[4.3.0.0~2,5~.0~3,8~]nonanes by cleavage of specific carbon-carbon bonds .
Scientific Research Applications
Homocuban-4-carbonsaeureamid has several scientific research applications, including:
Mechanism of Action
The mechanism by which pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiulcer activity is believed to be due to its ability to interact with and stabilize certain biological membranes, thereby protecting them from damage . The compound’s rigid structure also allows it to fit into specific binding sites on target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Cubane: Another highly strained cage compound with a similar polycyclic structure.
Basketane: Known for its unique cage-like structure and reactivity.
Norsnoutane: A compound with a similar framework but different substitution patterns.
Uniqueness
Homocuban-4-carbonsaeureamid is unique due to its specific arrangement of carbon atoms and the resulting strain in its structure. This makes it an excellent model for studying the effects of strain on chemical reactivity and stability .
Properties
CAS No. |
15844-06-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.204 |
InChI |
InChI=1S/C10H11NO/c11-9(12)10-6-3-1-2-4(6)8(10)5(2)7(3)10/h2-8H,1H2,(H2,11,12) |
InChI Key |
VILRDPLUXFZIPR-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C3C45C(=O)N |
Synonyms |
Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxamide (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)



![Spiro[cyclopenta[7,8]phenanthro[2,3-c]pyrazole-1(2H),2'-oxetane](8CI,9CI)](/img/structure/B578989.png)


![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)


![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)

![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
